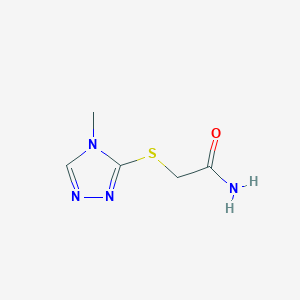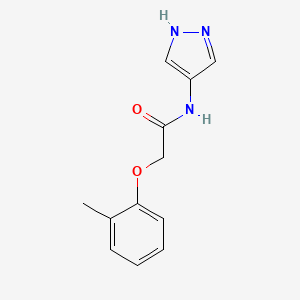![molecular formula C48H36N4O4Zn B14911258 [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- is a porphyrin derivative, a class of macrocyclic compounds known for their extensive applications in various fields. Porphyrins are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in electron transfer reactions. This particular compound is notable for its four methoxyphenyl groups attached to the porphyrin core, which can influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the macrocyclic structure. The resulting porphyrin is then purified through column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield a wide range of functionalized porphyrins .
Wissenschaftliche Forschungsanwendungen
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- exerts its effects involves its ability to absorb light and participate in electron transfer reactions. The compound’s large conjugated ring system allows it to absorb light in the visible region, which can excite electrons to higher energy states. These excited electrons can then participate in various chemical reactions, such as the generation of reactive oxygen species in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxylic acid groups instead of methoxy groups, leading to different solubility and reactivity properties.
5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphyrin: Contains pyridyl groups, which can enhance its ability to coordinate with metal ions.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Features hydroxy groups that can participate in hydrogen bonding, affecting its physical properties.
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- is unique due to its methoxy substituents, which can influence its electronic properties and make it suitable for specific applications in catalysis, photodynamic therapy, and electronic devices .
Eigenschaften
Molekularformel |
C48H36N4O4Zn |
|---|---|
Molekulargewicht |
798.2 g/mol |
IUPAC-Name |
zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Zn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
JVTZUBSRLYIOOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




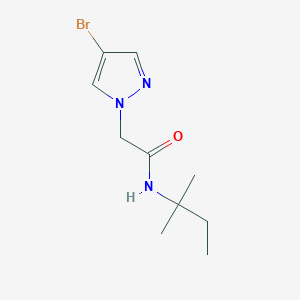
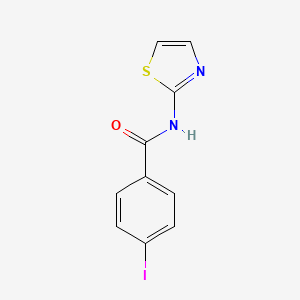
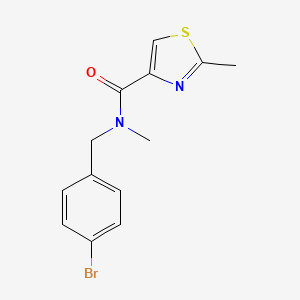
![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)
